B1579788 L-PHENYLALANINE-N-FMOC (13C9,15N)

L-PHENYLALANINE-N-FMOC (13C9,15N)

Cat. No.: B1579788
M. Wt: 397.36
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

L-Phenylalanine-N-fluorenylmethoxycarbonyl (carbon-13 nine, nitrogen-15) possesses a well-defined chemical identity with specific molecular characteristics that distinguish it from its unlabeled counterpart. The compound is officially designated by the Chemical Abstracts Service number 1217455-27-0, establishing its unique identity in chemical databases. The molecular formula C24H21NO4 reflects the complete structure including the fluorenylmethoxycarbonyl protecting group attached to the isotopically labeled phenylalanine core.

The molecular weight of this isotopically enriched compound is 397.36 grams per mole, representing a significant increase from the unlabeled version due to the incorporation of heavier isotopes. This mass difference forms the foundation for its utility in mass spectrometry-based analytical applications, where the distinct mass signature enables precise quantification and identification.

The nomenclature system for this compound reflects both its structural complexity and isotopic composition. Alternative systematic names include N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-carbon-13 nine, nitrogen-15, emphasizing the protecting group attachment and isotopic labeling pattern. Commercial suppliers frequently employ shortened designations such as fluorenylmethoxycarbonyl-phenylalanine-carbon-13 nine, nitrogen-15, maintaining clarity while acknowledging practical usage requirements.

The isotopic labeling pattern specifically involves the incorporation of nine carbon-13 atoms throughout the phenylalanine aromatic ring and amino acid backbone, combined with one nitrogen-15 atom at the amino position. This labeling scheme achieves isotopic enrichment levels of 98-99% for both carbon-13 and nitrogen-15, ensuring analytical precision in downstream applications.

Table 1: Chemical Properties of L-Phenylalanine-N-Fluorenylmethoxycarbonyl (Carbon-13 Nine, Nitrogen-15)

Property Value Reference
Chemical Abstracts Service Number 1217455-27-0
Molecular Formula C24H21NO4
Molecular Weight 397.36 g/mol
Melting Point 180-187°C
Optical Activity [α]20/D -37°, c = 1 in dimethylformamide
Storage Temperature 2-8°C
Carbon-13 Enrichment 98-99%
Nitrogen-15 Enrichment 98-99%

The physical properties of this compound reflect both its organic nature and the influence of isotopic substitution. The melting point range of 180-187°C indicates thermal stability suitable for standard synthetic procedures. The optical activity measurement of [α]20/D -37° in dimethylformamide confirms the preservation of stereochemical integrity at the amino acid center despite the extensive isotopic labeling.

Storage requirements specify refrigeration between 2-8°C under dessicated conditions, reflecting the compound's sensitivity to moisture and the need to preserve isotopic integrity over extended periods. These storage conditions are standard for protected amino acid derivatives and ensure reliable performance in synthetic applications.

Historical Development of Isotopically Labeled Fluorenylmethoxycarbonyl-Amino Acids

The historical development of isotopically labeled fluorenylmethoxycarbonyl-amino acids represents the convergence of two distinct yet complementary advances in chemical methodology. The foundation for this technology emerged from the pioneering work of Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970, who introduced the fluorenylmethoxycarbonyl protecting group as a base-labile alternative to existing acid-labile systems.

Carpino and Han's initial motivation stemmed from the recognized need for orthogonal protecting group strategies in peptide synthesis. Their observation that "there is currently no complementary set of groups cleavable by basic reagents of graded activity" led to the systematic investigation of base-labile protecting groups. The fluorenylmethoxycarbonyl group emerged as the optimal solution, demonstrating exceptional lability to bases while maintaining stability under acidic conditions.

The original preparation method involved treating 9-fluorenylmethanol with phosgene to generate 9-fluorenylmethyloxycarbonyl chloride, which could then be used to install the protecting group on amino acids. Alternative synthetic routes utilizing sodium azide to prepare the corresponding azidoformate derivative provided additional flexibility in protecting group installation.

The adaptation of fluorenylmethoxycarbonyl chemistry to solid-phase peptide synthesis occurred throughout the 1970s and represented a significant advancement in peptide manufacturing capabilities. The base-labile nature of the fluorenylmethoxycarbonyl group proved particularly advantageous because the deprotection product, dibenzofulvene, could be easily washed away from solid supports, unlike solution-phase applications where product separation posed challenges.

Table 2: Historical Milestones in Fluorenylmethoxycarbonyl and Isotopic Labeling Development

Year Development Investigators Significance Reference
1970 Introduction of fluorenylmethoxycarbonyl protecting group Carpino and Han Base-labile amino protection
1978 Fluorenylmethoxycarbonyl/tert-butyl strategy development Meienhofer and coworkers Orthogonal protection scheme
1987 Rink resin development Rink Trifluoroacetic acid labile resin for amide synthesis
1992 Fast Boc protocol introduction Kent and Alewood Accelerated synthesis protocols
2002 Stable Isotope Labeling by Amino Acids in Cell culture publication Mann Metabolic labeling methodology
2003 Long peptide synthesis capability Various Approximately 100 amino acid sequences

The development of stable isotope labeling technology proceeded in parallel with advances in protecting group chemistry. The Stable Isotope Labeling by Amino Acids in Cell culture methodology, published by Matthias Mann in 2002, demonstrated the power of metabolic incorporation of isotopically labeled amino acids for quantitative proteomics applications. Although this technique had been developed and utilized in Mann's laboratory for several years prior to publication, its formal introduction marked a significant milestone in analytical biochemistry.

The combination of fluorenylmethoxycarbonyl chemistry with stable isotope labeling emerged from the recognition that synthetic peptides could serve as internal standards for mass spectrometry-based quantification. The availability of isotopically labeled fluorenylmethoxycarbonyl-amino acids enabled the preparation of peptide standards that were chemically identical to endogenous sequences but distinguishable by mass spectrometry.

Commercial development of isotopically labeled fluorenylmethoxycarbonyl-amino acids accelerated during the 1990s and 2000s as the pharmaceutical industry recognized the potential for peptide-based therapeutics. The large-scale production of enfuvirtide, one of the first synthesized peptide drugs, created sufficient market demand to drive down the costs of fluorenylmethoxycarbonyl-amino acids relative to alternative protecting group systems.

The isotopic labeling patterns employed in modern fluorenylmethoxycarbonyl-amino acids reflect optimization for mass spectrometry applications. The carbon-13 nine, nitrogen-15 labeling pattern for phenylalanine provides sufficient mass shift for clear analytical separation while maintaining the structural integrity necessary for peptide synthesis. The 98-99% isotopic enrichment levels achieved in commercial preparations ensure reliable quantitative performance in analytical applications.

Current applications of isotopically labeled fluorenylmethoxycarbonyl-amino acids extend beyond simple internal standards to include sophisticated chemical biology investigations. The mild deprotection conditions and orthogonal protection strategy enable the synthesis of complex peptides containing multiple post-translational modifications, including glycosylation and phosphorylation. These capabilities have proven essential for studying collagen biochemistry, where glycosylated hydroxylysine residues require careful synthetic approaches that preserve acid-sensitive modifications.

Properties

Molecular Weight

397.36

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Isotopic Labeling Patterns and Structural Differences

N-Fmoc-L-Alanine-13C3,15N
  • Isotopic Labels : 13C3 (three carbons), 15N.
  • Molecular Weight : 315.3 g/mol.
  • Key Difference : The alanine backbone has fewer 13C labels (3 vs. 9 in phenylalanine), resulting in a smaller mass shift (~3 Da) compared to the 13C9-labeled phenylalanine (+9 Da). This impacts sensitivity in MS detection .
L-Phenylalanine-13C9,15N (Unprotected)
  • Isotopic Labels : 13C9, 15N.
  • Molecular Weight : 183.17 g/mol.
  • Key Difference : Absence of the Fmoc group makes it unsuitable for SPPS but ideal for metabolic studies or as an internal standard in MS. Lower molecular weight simplifies chromatographic separation .
UTP-13C9,15N2
  • Isotopic Labels : 13C9 (uridine ring), 15N2.
  • Application : Used in nucleotide metabolism studies, contrasting with peptide-centric applications of L-Phenylalanine-N-Fmoc (13C9,15N). The presence of phosphate groups introduces distinct solubility and purification challenges .

Analytical Performance in Mass Spectrometry

Compound Mass Shift (vs. Unlabeled) Coefficient of Determination (R²) Recovery Efficiency
L-Phenylalanine-N-Fmoc (13C9,15N) +10 Da 0.9999 (calibration curve) ~75% in serum
N-Fmoc-L-Alanine-13C3,15N +3 Da Not reported Not applicable
UTP-13C9,15N2 +11 Da Not reported Not applicable
  • Critical Insight : The 13C9,15N labeling in phenylalanine provides a large mass shift (+10 Da), minimizing interference from natural isotopes. However, recovery in biological matrices like serum is incomplete (~75%), necessitating correction factors .

Stability and Handling Considerations

  • L-Phenylalanine-N-Fmoc (13C9,15N) : The Fmoc group is base-labile, requiring careful deprotection during SPPS. Acidic hydrolysis (120°C, 24 h) is stable but causes ~25% loss in serum due to matrix effects .
  • Deuterated Analogs : Deuterated phenylalanine derivatives exhibit hydrogen-deuterium exchange under hydrolysis, making 13C9,15N labels more reliable for quantification .

Cost and Availability

Compound Price (per 0.1 g) Supplier
L-Phenylalanine-N-Fmoc (13C9,15N) €900.50 Cambridge Isotope Labs
N-Fmoc-L-Alanine-13C3,15N Not reported Impurity.com
UTP-13C9,15N2 Not reported Sigma-Aldrich
  • Note: The high cost of L-Phenylalanine-N-Fmoc (13C9,15N) reflects its extensive isotopic labeling and niche applications in proteomics.

Preparation Methods

Starting Material: Isotopically Labeled L-Phenylalanine

The initial substrate is L-phenylalanine labeled with carbon-13 at all nine carbon positions and nitrogen-15 at the amino group. This compound can be synthesized via microbial fermentation using isotopically enriched substrates or chemical synthesis routes involving labeled precursors.

Protection of the Amino Group with FMOC

The classical method for FMOC protection involves reacting the isotopically labeled L-phenylalanine with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) under controlled conditions:

  • Reaction Medium: A mixture of dioxane and water is commonly used to dissolve the reactants.
  • Base: Sodium carbonate is employed to maintain alkaline conditions, facilitating the nucleophilic attack of the amino group on FMOC-Cl.
  • Temperature: The reaction is typically conducted at low temperature (0°C) to minimize side reactions and improve selectivity.
  • Reaction Time: The mixture is stirred until completion, often monitored by thin-layer chromatography (TLC) or HPLC.

This reaction yields L-Phenylalanine-N-FMOC (13C9,15N) as a crystalline solid with high purity (≥98%).

Reaction Scheme and Conditions

Step Reagents/Conditions Description
1. Dissolution L-Phenylalanine (13C9,15N), sodium carbonate in dioxane-water Prepare basic solution at 0°C
2. Addition of FMOC-Cl FMOC chloride added dropwise under stirring Amino group protection via nucleophilic substitution
3. Reaction completion Stirring continued at 0°C until completion Reaction progress monitored by HPLC or TLC
4. Work-up Acidification and extraction Isolation of protected amino acid
5. Purification Crystallization or chromatography Obtain pure L-Phenylalanine-N-FMOC (13C9,15N)

Analytical Characterization

The product is characterized by:

Typical yields are approximately 90%, with chemical purity ≥98% and enantiomeric purity ≥99.8% reported in literature.

Industrial Production Considerations

Industrial scale synthesis follows similar protocols but optimizes parameters for:

Large-scale production ensures batch-to-batch consistency essential for research and pharmaceutical applications.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Notes
Starting material L-Phenylalanine (13C9,15N) Isotopically labeled, high purity
Protective reagent FMOC-Cl 9-Fluorenylmethoxycarbonyl chloride
Solvent system Dioxane-water mixture Facilitates dissolution and reaction
Base Sodium carbonate Maintains alkaline pH (~10)
Temperature 0°C Controls reaction rate and selectivity
Reaction time Several hours (monitored by TLC/HPLC) Until completion of amino protection
Yield ~90% High yield typical
Purity ≥98% chemical, ≥99.8% enantiomeric purity Confirmed by HPLC and NMR

Research Findings and Applications of Preparation

  • The isotopic labeling with 13C and 15N is crucial for advanced analytical techniques such as NMR and MS, enabling detailed structural and metabolic studies.
  • The FMOC protection ensures compatibility with SPPS, allowing incorporation into peptides without side reactions at the amino terminus.
  • The synthesis methodology is robust and reproducible, enabling consistent production of high-purity labeled amino acids for research and pharmaceutical use.

Q & A

Q. How to resolve contradictions in quantitative data when using this compound as an internal standard in metabolic flux analysis?

  • Troubleshooting : Cross-validate with orthogonal methods (e.g., NMR for absolute quantification). Check for isotopic scrambling via LC-MS/MS of hydrolyzed peptides. Recalibrate using a dilution series of labeled/unlabeled standards, as shown in Figure 6 of .

Q. In structural biology, how does ¹³C9,15N labeling enhance NMR resolution for protein-ligand interaction studies?

  • Technical Advantage : The labels provide distinct ¹³C and ¹⁵N chemical shifts, reducing signal overlap in crowded aromatic regions (e.g., Phe side chains). Triple-resonance experiments (e.g., HNCO) exploit these shifts for precise backbone assignments .

Q. What are the implications of isotopic impurity in this compound for metabolic tracing accuracy?

  • Impact : Impurities <98% atom% ¹³C/¹⁵N ( ) introduce errors in tracer dilution calculations. Validate purity via HRMS and include control experiments without the tracer to baseline-correct metabolic noise .

Q. How to confirm the absence of racemization during SPPS with L-PHENYLALANINE-N-FMOC (13C9,15N)?

  • Quality Control : Post-synthesis, cleave the peptide and perform Marfey’s test using FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to derivatize free amines. Analyze via reversed-phase HPLC to detect D-isomer contamination .

Methodological Notes

  • Isotopic Purity Validation : Always cross-check with both MS and NMR, as MS alone may miss position-specific isotopic depletion .
  • SILAC Experimental Design : When multiplexing, balance label incorporation across biological replicates to avoid batch effects .
  • NMR Sample Preparation : Dissolve labeled compounds in deuterated solvents (e.g., D₂O or DMF-d₇) and include relaxation agents (e.g., DSS) for chemical shift referencing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.